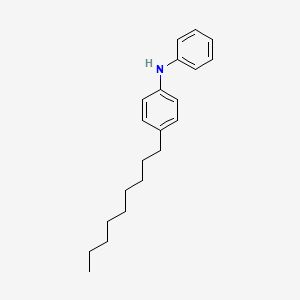

ar-Nonyldiphenylamine

Description

Historical Context and Evolution of Alkylated Diphenylamines in Industrial Chemistry

Diphenylamine (B1679370) itself was first identified in 1864, and its utility quickly expanded. wikipedia.org By the early 20th century, the antioxidant properties of its derivatives, the alkylated diphenylamines, were recognized. This discovery was a pivotal moment in industrial chemistry, as these compounds offered a solution to the degradation of materials caused by oxidation.

Initially, their primary application was in the rubber industry as antiozonants to prevent cracking and extend the lifespan of rubber products. wikipedia.org Over time, their use broadened significantly, particularly in the field of lubricants. The increasing demands of modern machinery for higher performance and longer service intervals necessitated the development of more stable lubricants. Alkylated diphenylamines, including ar-Nonyldiphenylamine, proved to be highly effective radical scavengers, inhibiting the oxidation process that leads to the formation of sludge, varnish, and corrosive acidic byproducts in lubricating oils. precisionlubrication.commdpi.com

The evolution of alkylated diphenylamines has been driven by the need for improved performance characteristics, such as higher thermal stability and better solubility in various base oils. mdpi.compageplace.de Research has focused on optimizing the alkyl group's structure and position on the diphenylamine molecule to enhance its antioxidant efficacy. mdpi.com This has led to the development of a wide range of alkylated diphenylamines with specific properties tailored for different applications, from engine oils to industrial greases. Many commercial products are mixtures of mono- and di-alkylated diphenylamines, which are often liquid at room temperature, making them easier to handle and blend. epo.org

Key Milestones in the Industrial Application of Alkylated Diphenylamines:

| Era | Development/Application | Industrial Impact |

| Early 20th Century | Discovery of antioxidant properties | Revolutionized rubber preservation |

| Mid-20th Century | Introduction as lubricant additives | Enhanced stability and lifespan of engine oils |

| Late 20th Century | Development of diverse alkylated forms | Tailored antioxidant solutions for specific needs |

| 21st Century | Focus on high-performance and "green" antioxidants | Meeting new demands for advanced and sustainable lubricants researchgate.net |

Structural Classification within Aromatic Amine Derivatives

Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. embibe.com They are broadly classified as aliphatic or aromatic. sdsu.edu Aromatic amines have at least one aromatic ring directly bonded to the nitrogen atom. fiveable.me

This compound falls under several key classifications:

Aromatic Amine: The nitrogen atom is bonded to two aryl (phenyl) groups. sdsu.edu

Secondary Amine: The nitrogen atom is bonded to two carbon atoms (one in each phenyl ring). unacademy.com

Alkylated Diphenylamine: It is a derivative of diphenylamine, which consists of an amine attached to two phenyl groups, with a nonyl group (an alkyl group) attached to one of the phenyl rings. wikipedia.orgbiosynth.com

The general structure of an amine determines its fundamental properties. The presence of the aromatic rings and the alkyl group in this compound influences its reactivity, solubility, and antioxidant capabilities.

Classification Hierarchy of this compound:

| Level | Class | Description |

| Broadest | Amine | Organic compounds containing a nitrogen atom with a lone pair. |

| Group | Aromatic Amine | Nitrogen atom is bonded to at least one aromatic ring. fiveable.me |

| Sub-Group | Secondary Aromatic Amine | Nitrogen atom is bonded to two aryl groups. unacademy.com |

| Family | Diphenylamine | A specific secondary aromatic amine with two phenyl groups. wikipedia.org |

| Specific Type | Alkylated Diphenylamine | A diphenylamine molecule with one or more alkyl groups attached. biosynth.com |

| Compound | This compound | A diphenylamine with a nonyl group on one of the phenyl rings. |

Overview of Primary Research Domains and Current Scientific Significance

The primary research and application domain for this compound is as an antioxidant additive, particularly in lubricating oils. wikipedia.orgmdpi.com Its scientific significance stems from its ability to mitigate the detrimental effects of oxidation in a wide range of industrial fluids and materials.

Key Research Areas:

Lubricant Stabilization: A significant body of research focuses on the performance of this compound and other alkylated diphenylamines in preventing the oxidative degradation of lubricants. mdpi.com Oxidation of lubricants can lead to increased viscosity, formation of deposits, and corrosion, ultimately causing equipment failure. mdpi.com this compound functions as a radical scavenger, interrupting the chain reactions of oxidation. precisionlubrication.com

Synergistic Antioxidant Systems: Researchers are exploring the synergistic effects of combining aminic antioxidants like this compound with other types of antioxidants, such as phenolic compounds. precisionlubrication.com These combinations can provide enhanced protection across a wider range of operating temperatures and conditions.

Mechanism of Action: Detailed studies investigate the precise chemical mechanisms through which this compound and related compounds neutralize free radicals. mdpi.com Understanding these pathways allows for the design of more effective antioxidant molecules. The antioxidant mechanism involves the donation of a hydrogen atom from the amine group to a peroxy radical, which in turn forms a stable, unreactive radical that stops the propagation of the oxidation process. precisionlubrication.commdpi.com

Polymer and Rubber Stabilization: While its primary use is in lubricants, research also extends to its application as a stabilizer in various polymers and elastomers, protecting them from degradation due to heat, light, and ozone exposure. wikipedia.org

The current scientific significance of this compound is underscored by the continuous drive for more efficient and durable machinery, which requires high-performance lubricants capable of withstanding severe operating conditions. pageplace.de Furthermore, as environmental regulations become more stringent, there is ongoing research into developing more sustainable and effective antioxidant systems. researchgate.net

Properties of this compound:

| Property | Value |

| Chemical Formula | C21H29N |

| Molecular Weight | 295.5 g/mol |

| IUPAC Name | 4-nonyl-N-phenylaniline |

| CAS Number | 27177-41-9 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nonyl-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N/c1-2-3-4-5-6-7-9-12-19-15-17-21(18-16-19)22-20-13-10-8-11-14-20/h8,10-11,13-18,22H,2-7,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGJTSGIIUQSCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27177-41-9 | |

| Record name | Ar-nonyldiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ar Nonyldiphenylamine Derivatives

Alkylation Strategies for Diphenylamine (B1679370) Core Functionalization

The functionalization of the diphenylamine (DPA) core through alkylation is a cornerstone of industrial organic synthesis. The resulting alkylated diphenylamines are crucial as antioxidants and heat stabilizers in materials like rubber, plastics, and lubricating oils. vurup.sk The traditional and most common method for this transformation is the Friedel-Crafts alkylation, which utilizes various acid catalysts to facilitate the reaction between DPA and an alkene. vurup.sk

Catalytic Alkylation Approaches: Friedel-Crafts and Acid Clay-Catalyzed Systems

The alkylation of diphenylamine with alkenes such as nonene is predominantly carried out using Friedel-Crafts chemistry. vurup.sk This involves the use of acid catalysts to activate the alkene, which then attacks the electron-rich aromatic rings of the diphenylamine molecule. Both homogeneous and heterogeneous catalysts have been extensively studied to optimize this process for efficiency and selectivity.

Heterogeneous acid catalysts, particularly acid-activated clays (B1170129), are widely employed in the industrial synthesis of alkylated diphenylamines. researchgate.netresearchgate.net These catalysts offer significant processing advantages, including ease of separation from the reaction mixture by filtration and the potential for regeneration and reuse. googleapis.commysciencework.com

Acid-treated bentonite (B74815) and montmorillonite (B579905) clays are prominent examples of effective heterogeneous catalysts. researchgate.netgoogle.com The catalytic activity of these clays is attributed to their surface acidity, which contains both Brønsted and Lewis acid sites. vurup.skresearchgate.net The treatment of these clays with mineral acids like sulfuric acid or hydrochloric acid increases their specific surface area and total acidity, enhancing their catalytic performance. vurup.skresearchgate.net Studies have shown that the conversion of diphenylamine increases with a larger specific surface area of the catalyst. vurup.sk Conversely, a larger micropore volume can lead to decreased conversion but increased selectivity towards the desired dialkylated product. vurup.sk Research indicates that weak Lewis acid sites, often generated by extra-framework aluminum in the clay structure, are the primary active sites for this alkylation reaction. researchgate.net

The performance of commercially available acid-treated clays, such as Fulcat 22B, has been investigated, demonstrating high conversion rates of diphenylamine. researchgate.net For instance, the use of Fulcat 22B in the alkylation of DPA with nonene achieved a 98.7% conversion of DPA. researchgate.netresearchgate.net

Table 1: Effect of Catalyst Surface Properties on Diphenylamine Alkylation

| Catalyst Property | Effect on DPA Conversion | Effect on Selectivity for para-Dialkylated DPA |

| Increasing Specific Surface Area | Increase | Decrease |

| Increasing Total Pore Volume | Decrease | Increase |

| Increasing Micropore Volume | Decrease | Increase |

Data sourced from studies on clay-based catalysts in diphenylamine alkylation. vurup.sk

Homogeneous Lewis acid catalysts, such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃), have historically been used for the Friedel-Crafts alkylation of diphenylamine. vurup.skmysciencework.com These catalysts are known for their high activity, which can lead to improved reaction rates. google.com However, their use presents challenges, including difficulties in separation from the product mixture and the generation of corrosive byproducts. google.comnih.gov For example, reactions using aluminum chloride can result in products containing chloride ions, which may require complex post-treatment processes. google.com

More recently, metal-free homogeneous catalysts like halogenated triarylboranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been explored. rsc.org These boranes act as powerful Lewis acids and have shown effectiveness in catalyzing N-alkylation reactions under mild conditions. rsc.org The mechanism involves the activation of the alkylating agent by the borane (B79455) to generate an electrophilic species that is then attacked by the amine. rsc.org

Exploration of Heterogeneous Acid Catalysts

Olefinic Reactants in Alkylation: Specificity and Selectivity Studies (e.g., nonene isomers)

The choice of olefinic reactant is critical in determining the structure and properties of the final alkylated diphenylamine product. Nonene, a nine-carbon alkene, is a commonly used alkylating agent. googleapis.comgoogle.com Commercial nonene is typically a complex mixture of isomers, primarily propylene (B89431) trimer. google.com This isomeric mixture can include both α-olefins and tertiary olefins. google.com The specific composition of the nonene feed, particularly the content of C₈ and C₁₀ olefins, can influence the reaction outcome. google.com

The reactivity of different olefin isomers can vary. For instance, in the alkylation with diisobutylene, which consists mainly of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene, the reaction is sensitive to temperature. vurup.sk The structure of the olefin also dictates the position of alkylation on the diphenylamine ring (ortho- or para- substitution). googleapis.com The use of linear alpha-olefins has been explored to achieve higher selectivity for monoalkylation. mysciencework.com

Impact of Reaction Conditions on Alkylation Product Distribution (e.g., mono-, di-, tri-alkylation ratios)

The distribution of products in diphenylamine alkylation—specifically the ratio of mono-, di-, and tri-alkylated species—is highly dependent on the reaction conditions. googleapis.com Key parameters that can be manipulated to control the product distribution include temperature, reactant molar ratio, and catalyst loading. mysciencework.comgoogle.com

An increase in reaction temperature generally leads to a higher conversion of diphenylamine. vurup.sk However, excessively high temperatures can also promote side reactions such as cracking of the alkyl groups and dimerization of the olefin, which can lead to the formation of undesired byproducts and catalyst deactivation. vurup.sk For example, in the alkylation with diisobutylene at temperatures above 160°C, cracking of the octyl group to a butyl group has been observed. mysciencework.com

The molar ratio of the olefin to diphenylamine is another crucial factor. mysciencework.com Using an excess of the olefinic reactant generally favors the formation of higher alkylated products like dinonyldiphenylamine and trinonyldiphenylamine. googleapis.com Conversely, to selectively produce monoalkylated diphenylamine, a lower olefin-to-diphenylamine molar ratio is employed. mysciencework.com For instance, reacting diphenylamine with linear olefins at a molar ratio of about 1:1 to 1:1.9 can yield a product mixture with at least 50% monoalkylated diphenylamine. mysciencework.com

The amount of catalyst used also plays a role. Higher catalyst concentrations can increase the reaction rate but may also lead to the formation of more polysubstituted products. googleapis.com Some processes aim to produce a specific mixture, such as one containing at least 68% dinonyldiphenylamine and not more than 3.5% trinonyldiphenylamine, by carefully controlling the amount of acidic clay catalyst. googleapis.com

Table 2: Influence of Reaction Parameters on Product Distribution

| Reaction Parameter | Effect on Product Distribution |

| Temperature | Higher temperatures increase DPA conversion but can also lead to cracking and side reactions. vurup.sk |

| Olefin:DPA Molar Ratio | An excess of olefin favors di- and tri-alkylation; lower ratios favor mono-alkylation. googleapis.commysciencework.com |

| Catalyst Concentration | Higher concentrations can increase the rate of poly-alkylation. googleapis.com |

Novel Synthetic Routes and Process Intensification

In recent years, there has been a growing focus on developing more sustainable and efficient manufacturing processes. In the context of ar-nonyldiphenylamine synthesis, this translates to exploring novel synthetic routes and implementing process intensification strategies.

Process intensification aims to create smaller, cleaner, and more energy-efficient chemical plants. vapourtec.com This can be achieved through various means, including the use of continuous flow reactors instead of traditional batch reactors. vapourtec.com Continuous flow processes offer several advantages, such as improved heat and mass transfer, better control over reaction parameters, and enhanced safety, especially for highly exothermic reactions. nih.govvapourtec.com For Friedel-Crafts alkylations, continuous-flow systems using packed-bed reactors with heterogeneous catalysts have shown promise in achieving high throughput and catalyst durability. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. liverpool.ac.ukijrpc.com The synthesis of this compound has increasingly incorporated these principles, moving away from traditional methods that often use hazardous catalysts and produce significant waste.

Key green chemistry principles applied to this synthesis include:

Catalysis: The most significant green advancement in this synthesis is the replacement of traditional homogeneous Lewis acid catalysts, such as aluminum trichloride (B1173362) (AlCl₃), with solid acid catalysts. vurup.skvertecbiosolvents.com These heterogeneous catalysts, including acid-treated clays (e.g., bentonite, montmorillonite), zeolites, and supported dual-component catalysts, offer several advantages. researchgate.netpatsnap.comresearchgate.net They are typically less hazardous, easier to handle, and can be readily separated from the reaction mixture by simple filtration, which facilitates their reuse and minimizes waste. patsnap.com For instance, using an AlCl₃-SnCl₂ bi-component catalyst supported on sepiolite (B1149698) has been shown to be highly efficient and recyclable. patsnap.com

Waste Prevention: The prevention of waste is a core tenet of green chemistry. acs.org The use of recyclable solid acid catalysts directly addresses this by reducing the amount of catalyst waste generated. google.com Furthermore, designing processes with high selectivity for the desired dialkylated product minimizes the formation of unwanted byproducts, such as mono- and tri-alkylated diphenylamines. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The alkylation of diphenylamine with nonene is an addition reaction, which is inherently atom-economical as it ideally involves the combination of the two reactant molecules without the loss of atoms.

Designing Safer Chemicals and Processes: Solid acid catalysts are generally more stable and less corrosive than Lewis acids like AlCl₃, leading to safer manufacturing processes. researchgate.net Research has focused on optimizing reaction conditions, such as temperature and pressure, to achieve high conversion and selectivity while maintaining operational safety. vurup.skresearchgate.net

The table below summarizes findings from studies using various green catalysts for the alkylation of diphenylamine (DPA) with nonene.

| Catalyst | DPA Conversion (%) | Selectivity for Dinonyldiphenylamine (%) | Key Findings |

|---|---|---|---|

| Fulcat 22B (Acid-Treated Clay) | 98.7 | 40.23 | High conversion achieved with a commercially available clay catalyst. researchgate.net |

| Sulfuric Acid-Treated Bentonite | 96 | 51 (Yield) | Demonstrates the effectiveness of modified natural clays. researchgate.net |

| Hydrochloric Acid-Treated Bentonite | - | - | Selected for its excellent surface acidity and suitable pore structure for synthesizing diisononyl diphenylamine. researchgate.net |

| AlCl₃-SnCl₂ Supported on Sepiolite | - | - | Noted for high catalytic efficiency, good selectivity, and ease of recycling, making it economically and environmentally favorable. patsnap.com |

Continuous Flow Synthesis Techniques for Scalability

Continuous flow chemistry, where reactants are continuously pumped through a reactor, presents a powerful alternative to traditional batch processing for scaling up the production of this compound. umontreal.ca This technology offers significant advantages in terms of safety, efficiency, and control. researchgate.netvapourtec.com

For the alkylation of diphenylamine, a continuous flow system could be designed using a packed-bed reactor. This reactor would be filled with a heterogeneous solid acid catalyst, such as the acid-activated clays or zeolites discussed previously. osti.gov A heated and pressurized stream of diphenylamine and nonene would then be passed through this catalyst bed.

The key benefits of applying continuous flow techniques to this synthesis include:

Enhanced Heat Transfer: The alkylation reaction can be exothermic, and flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control. vapourtec.com This is crucial for maintaining optimal reaction temperatures (e.g., 110-200°C) to maximize selectivity and prevent side reactions. vurup.sk

Improved Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given moment, significantly reducing the risks associated with high-temperature and high-pressure reactions. vapourtec.com

Scalability and Automation: Scaling up production in a flow system is achieved by running the process for longer periods or by "numbering-up" (running multiple reactors in parallel). mdpi.com The process is highly amenable to automation, with real-time monitoring and control to ensure consistent product quality. osti.gov

While specific literature on the continuous flow synthesis of this compound is emerging, the principles and hardware are well-established and highly applicable to the existing catalytic systems.

Purification and Isolation Methodologies for High-Purity this compound Isomers

The crude product from the alkylation of diphenylamine is a complex mixture. It typically contains unreacted diphenylamine, as well as a range of this compound isomers, including mono-, di-, and tri-substituted products. researchgate.netsylzyhg.com Achieving high purity for a specific isomer requires a multi-step purification and isolation process.

The methodologies employed are summarized below:

| Purification Step | Technique | Purpose |

| 1. Catalyst Removal | Filtration | To separate the solid heterogeneous catalyst from the liquid product mixture. This is a straightforward step when using solid acid catalysts. patsnap.com |

| 2. Removal of Unreacted Starting Materials | Reduced Pressure Distillation | To remove volatile components, primarily unreacted diphenylamine and nonene, from the less volatile alkylated products. google.com |

| 3. Isomer Separation and Characterization | Chromatography | To separate the different alkylated isomers (mono-, di-, tri-). Techniques include: - Thin Layer Chromatography (TLC): Used for rapid analysis of the mixture composition. researchgate.net - Column Chromatography: Used for preparative separation of the isomers on a larger scale. researchgate.net - High-Performance Liquid Chromatography (HPLC): Can be used for both analytical quantification and preparative isolation of high-purity isomers. researchgate.net |

The final isolated fractions are typically characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) to confirm the structure and purity of the isomers. researchgate.net This rigorous purification is essential for producing this compound grades that meet the stringent requirements of their intended applications.

Mechanistic Elucidation of Ar Nonyldiphenylamine Activity

Antioxidant Mechanisms at the Molecular Level

The antioxidant activity of ar-Nonyldiphenylamine is rooted in its molecular structure, which facilitates the neutralization of harmful free radicals. This section delves into the specific chemical pathways and interactions through which this compound exerts its protective effects in various chemical systems.

The primary antioxidant function of this compound involves the scavenging of free radicals, which are highly reactive species with unpaired electrons that can cause oxidative damage. frontiersin.org The efficiency of this process is determined by the specific reaction pathways and their corresponding kinetics.

This compound can directly interact with and trap free radicals, effectively removing them from a system and preventing them from causing further oxidative reactions. This direct trapping is a fundamental aspect of its antioxidant capability. The presence of the amine nitrogen atom is crucial for this activity, as it can donate an electron or a hydrogen atom to a radical species. libretexts.orgresearchgate.net

Table 1: Factors Influencing Direct Free Radical Trapping Kinetics

| Factor | Description | Impact on Radical Scavenging |

| Concentration | The amount of this compound present in the system. | Higher concentrations generally lead to faster scavenging rates. |

| Radical Type | The specific type of free radical being scavenged (e.g., peroxyl, hydroxyl). | The reactivity and structure of the radical affect the reaction kinetics. mdpi.com |

| Solvent/Medium | The chemical environment in which the reaction occurs. | The polarity and other properties of the solvent can influence reaction rates. rsc.org |

The antioxidant action of many compounds, including those structurally related to this compound, can proceed through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.netmdpi.com

In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.comshenvilab.org For this compound, the hydrogen atom on the nitrogen is the most likely candidate for this transfer due to the relative weakness of the N-H bond compared to C-H bonds in the molecule. mdpi.com The ease of this transfer is related to the bond dissociation enthalpy (BDE) of the N-H bond. frontiersin.org

The Single Electron Transfer (SET) mechanism involves the transfer of a single electron from the antioxidant to the free radical, resulting in the formation of a radical cation from the antioxidant and an anion from the free radical. mdpi.comwikipedia.org This process is governed by the ionization potential of the antioxidant. frontiersin.org In some cases, the SET mechanism is followed by a proton transfer (SET-PT), where the radical cation formed subsequently loses a proton. frontiersin.org

The predominance of either the HAT or SET mechanism depends on factors such as the structure of the antioxidant, the nature of the free radical, and the properties of the solvent. rsc.org

Table 2: Comparison of HAT and SET Antioxidant Mechanisms

| Mechanism | Description | Key Molecular Property |

| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical. mdpi.com | Bond Dissociation Enthalpy (BDE) frontiersin.org |

| Single Electron Transfer (SET) | The antioxidant donates a single electron to a free radical. mdpi.com | Ionization Potential (IP) frontiersin.org |

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a system to detoxify these reactive intermediates. nih.govmdpi.com this compound plays a crucial role in mitigating oxidative stress by interrupting the chain reactions initiated by these reactive species. nih.gov

In chemical systems, such as lubricants or polymers, oxidative degradation is a major cause of failure. This degradation is often a free-radical chain reaction involving initiation, propagation, and termination steps. This compound acts as a "chain-breaking" antioxidant. nih.gov By donating a hydrogen atom or an electron, it converts reactive radicals (like peroxyl or alkyl radicals) into more stable, non-radical species and a less reactive antioxidant radical. This action effectively terminates the propagation phase of the oxidative chain reaction, thereby protecting the bulk material from degradation.

The mitigation of oxidative stress is critical for maintaining the integrity and performance of materials exposed to oxygen, heat, and other stressors. frontiersin.org The presence of this compound can significantly extend the service life of these materials by inhibiting the oxidative processes that lead to changes in viscosity, formation of sludge, and loss of mechanical properties.

In many practical applications, this compound is used in combination with other antioxidants to achieve enhanced performance. This phenomenon, known as synergism, occurs when the combined antioxidant effect of two or more compounds is greater than the sum of their individual effects. remedypublications.comnih.gov

A common and effective antioxidant combination involves the use of aminic antioxidants, like this compound, with phenolic antioxidants. remedypublications.comrjpharmacognosy.ir Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, also function as radical scavengers, primarily through the HAT mechanism. mdpi.com

This synergistic interaction is particularly valuable in complex formulations where the material is subjected to various oxidative stresses over a long period. The combination of different types of antioxidants provides a broader range of protection against different radical species and under different conditions. nih.gov Studies have shown that binary and even ternary mixtures of different antioxidants can lead to significant synergistic effects, although antagonistic effects are also possible depending on the specific compounds and their ratios. remedypublications.comrjpharmacognosy.ir

Synergistic Effects with Co-Antioxidants in Complex Formulations

Phenylenediamine Co-additives

The antioxidant efficacy of this compound (NDPA) can be significantly enhanced through synergistic interactions with co-additives, particularly those from the phenylenediamine (PPD) family. This synergism arises from the complementary antioxidant mechanisms of the two classes of compounds. remedypublications.comremedypublications.com While NDPA, an alkylated diphenylamine (B1679370), primarily functions as a radical scavenger by donating a hydrogen atom from its secondary amine group, PPDs can act as both radical scavengers and peroxide decomposers.

The proposed mechanism for this synergistic effect involves a regeneration process. The NDPA molecule, after neutralizing a peroxy radical (ROO•), is converted into a less reactive aminyl radical. A PPD molecule can then donate a hydrogen atom to the NDPA radical, regenerating the original NDPA molecule and allowing it to participate in further radical scavenging cycles. The PPD molecule itself is converted into a more stable radical, which is less likely to initiate new oxidation chains. This cooperative action allows for a more sustained and potent antioxidant effect than either additive could achieve alone at the same concentration. nih.gov

Table 1: Proposed Synergistic Antioxidant Mechanism of this compound and Phenylenediamine

| Step | Reactants | Products | Description |

| 1 | NDPA + ROO• (Peroxy Radical) | NDPA• (Aminyl Radical) + ROOH (Hydroperoxide) | This compound scavenges a primary radical, becoming a less reactive aminyl radical. |

| 2 | NDPA• + PPD | NDPA + PPD• (Phenylenediamine Radical) | The phenylenediamine co-additive regenerates the NDPA by donating a hydrogen atom. |

| 3 | PPD• | Stable, non-propagating species | The resulting phenylenediamine radical is resonance-stabilized and less reactive, effectively terminating the chain reaction. |

Degradation Mechanisms of this compound in Operational Environments

The operational stability of this compound is finite, as it is susceptible to degradation through various pathways, primarily driven by heat and light in the presence of oxygen.

Thermal Degradation Pathways

In operational environments, elevated temperatures can initiate the thermal degradation of this compound. The degradation process is a complex series of chemical reactions that break down the molecule. The process generally follows a radical chain mechanism consisting of initiation, propagation, and termination steps. researchgate.net

The initiation of thermal degradation often involves the homolytic cleavage of the weakest bonds in the molecule. For this compound, the C-N bond and the N-H bond are susceptible to breaking at high temperatures. researchgate.net The presence of oxygen significantly accelerates this process, leading to thermal-oxidative degradation. researchgate.net The nonyl group attached to the aromatic ring can also undergo cleavage.

Subsequent propagation steps involve the reaction of these initial radicals with other molecules, including oxygen, to form a cascade of new radical species and stable degradation products. In the presence of nitrogen oxides, which can be present in certain environments like smokeless powders, diphenylamine and its derivatives can form various nitro and nitroso compounds. diva-portal.orgwikipedia.org Studies on similar compounds show the formation of phenols, carbon monoxide, and carbon dioxide as decomposition products. mdpi.com

Table 2: Potential Thermal Degradation Products of this compound

| Product Class | Potential Compounds | Formation Pathway |

| Oxidation Products | N-phenyl-p-benzoquinone monoimine, Hydroxydiphenylamines | Oxidation of the amine and aromatic rings. ospar.org |

| Fragmentation Products | Aniline, Nonyl-phenols | Cleavage of the C-N and C-C bonds. nih.gov |

| Nitrated Derivatives | Nitro- and Nitroso-nonyldiphenylamines | Reaction with nitrogen oxides (NOx) in specific environments. diva-portal.org |

| Char/Residue | Carbonaceous material | High-temperature intermolecular carbonization. mdpi.com |

Photo-oxidative Degradation Pathways

Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen, leads to the photo-oxidative degradation of this compound. nih.gov This process is a primary cause of deterioration for many organic materials. nih.gov The energy from UV photons can excite the molecule, leading to the formation of radicals and initiating a degradation cascade similar to thermal degradation, but often at lower ambient temperatures. researchgate.net

The mechanism involves the absorption of UV light by chromophores within the molecule, such as the aromatic rings. This can lead to the formation of excited states and subsequently, radical species. nih.gov These radicals react with atmospheric oxygen to form peroxy radicals, which then propagate the degradation process by abstracting hydrogen atoms from other molecules, leading to chain scission and the formation of various oxidation products. semanticscholar.org

Studies on related p-phenylenediamine (B122844) (PPD) antioxidants show that photodegradation can yield products such as aniline, 4-aminodiphenylamine, and quinone-type structures like N-phenyl-p-benzoquinone monoimine. ospar.orgnih.gov The degradation is often accelerated under acidic conditions due to increased absorption of light by the protonated form of the amine. nih.gov

Influence of Environmental Factors on Degradation Kinetics

The rate at which this compound degrades is not constant but is heavily influenced by a combination of environmental factors. numberanalytics.commdpi.com Understanding these factors is crucial for predicting the compound's service life and stability in various applications.

Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of degradation. mdpi.com Higher temperatures provide the necessary activation energy for bond cleavage, increasing the rate of both thermal and photo-oxidative reactions. researchgate.net The relationship between temperature and the degradation rate constant often follows the Arrhenius equation. plos.org

Light Intensity: The intensity of light, especially in the UV spectrum, is a critical factor in photo-oxidative degradation. scielo.org.mx Higher light intensity leads to a greater rate of photon absorption and, consequently, a faster rate of radical formation and subsequent degradation. frontiersin.org The wavelength of the light is also important, with UV-B (295-315 nm) and UV-A (315-400 nm) radiation being particularly effective at initiating photodegradation. researchgate.net

Oxygen Concentration: Oxygen is a key participant in both thermal-oxidative and photo-oxidative degradation pathways. Its presence allows for the formation of highly reactive peroxy radicals, which are central to the propagation of degradation chain reactions. In environments with limited or no oxygen, degradation rates are significantly lower.

pH and Humidity: The pH of the surrounding medium can influence degradation kinetics, particularly in aqueous or humid environments. plos.org For amine-containing compounds like NDPA, acidic conditions can lead to protonation, which may alter the molecule's light absorption properties and susceptibility to hydrolysis. nih.gov Humidity can also contribute to degradation through hydrolysis reactions. numberanalytics.com

Table 3: Influence of Environmental Factors on the Degradation Kinetics of this compound

| Environmental Factor | Effect on Degradation Rate | Underlying Mechanism |

| Temperature | Increases with rising temperature | Provides activation energy for bond scission, accelerating reaction kinetics (Arrhenius relationship). mdpi.comnumberanalytics.com |

| Light (UV) Intensity | Increases with higher intensity | More photons are available to be absorbed, leading to a higher rate of radical initiation. scielo.org.mxfrontiersin.org |

| Oxygen | Increases with higher concentration | Essential for the formation of peroxy radicals that propagate oxidative degradation chains. researchgate.net |

| pH | Can increase or decrease rate | Alters the chemical form of the molecule (protonation), affecting its reactivity and light absorption. plos.org |

| Humidity/Moisture | Can increase rate | Facilitates hydrolysis reactions and can swell polymer matrices, increasing oxygen diffusion. numberanalytics.com |

Advanced Applications and Performance Evaluation of Ar Nonyldiphenylamine

Polymer Stabilization Engineering

The degradation of polymeric materials is a significant concern that can compromise their mechanical integrity and appearance. wikipedia.org Ar-nonyldiphenylamine plays a crucial role as a polymer stabilizer, mitigating the detrimental effects of environmental factors. wikipedia.org

Efficacy in Retarding Photooxidative Polymer Degradation

Photooxidative degradation, a process initiated by the combined action of light and oxygen, is a primary cause of polymer aging. wikipedia.org This process leads to the breaking of polymer chains, resulting in increased brittleness and eventual mechanical failure. wikipedia.org this compound functions as an effective antioxidant, retarding this degradation process. Its mechanism of action involves scavenging free radicals that are formed during the initial stages of photooxidation, thereby interrupting the degradation chain reaction. researchgate.net

The effectiveness of this compound in stabilizing polymers against photooxidative degradation has been demonstrated in various studies. For instance, its incorporation into polyethylene (B3416737) compositions has been shown to enhance their resistance to degradation. google.com The stabilization is achieved by inhibiting the formation of free radicals and preventing the subsequent chain scission reactions that lead to the deterioration of the polymer's properties. numberanalytics.com

Table 1: Efficacy of this compound in Polymer Stabilization

| Polymer Matrix | Degradation Type | Stabilizer System | Observed Effect | Reference |

|---|---|---|---|---|

| Polyethylene | Photooxidative Degradation | This compound in combination with a pentaerythritol (B129877) diphosphite | Improved resistance to degradation and discoloration during melt processing. | google.com |

| General Polymers | Photo-oxidation | This compound as a radical scavenger | Inhibits chain scission and cross-linking, preserving mechanical properties. | wikipedia.org |

Strategies for Enhancing Stabilizer Persistence within Polymer Matrices

A significant challenge in polymer stabilization is the potential loss of the stabilizer from the polymer matrix over time due to migration and volatilization. googleapis.com To enhance the persistence of this compound, various strategies have been developed, with radiation grafting being a prominent technique.

Radiation grafting involves the use of high-energy radiation, such as gamma rays or electron beams, to create active sites on the polymer backbone. scirp.org These active sites can then react with monomer molecules, including functionalized derivatives of this compound, to form covalent bonds. This process effectively immobilizes the stabilizer within the polymer matrix, preventing its loss and ensuring long-term protection. icm.edu.pl The efficiency of grafting is influenced by factors such as the pre-irradiation dose, monomer concentration, and reaction temperature. scirp.orgmdpi.com

Formulation Studies in Polymeric Materials

This compound is incorporated into various polymeric materials, including films and molded articles, to enhance their stability and lifespan. googleapis.com In the production of linear low-density polyethylene (LLDPE), for example, this compound is often part of a stabilizer composition that includes other antioxidants like phosphites to prevent thermal degradation during processing. google.com

Table 2: Formulation of this compound in Polymeric Materials

| Polymeric Material | Formulation Component | Purpose of Formulation | Reference |

|---|---|---|---|

| Linear Low Density Polyethylene (LLDPE) | This compound, pentaerythritol diphosphite | To prevent oxidation, discoloration, and thermal degradation during melt processing. | google.com |

| Polymer Films and Molded Articles | This compound as a light stabilizer. | To inhibit photooxidative degradation and prevent embrittlement and yellowing. | googleapis.com |

Lubricant Formulation Science

Lubricating oils are essential for reducing friction and wear in mechanical systems. However, they are susceptible to oxidation, which can lead to the formation of sludge, an increase in viscosity, and a decrease in performance. rumanza.com this compound is a key additive in lubricant formulations, acting as a potent oxidation inhibitor. mdpi.com

Performance as an Oxidation Inhibitor in Lubricating Oils

This compound functions as a radical scavenger in lubricating oils. mdpi.com During the oxidation process, highly reactive peroxy radicals are formed, which propagate a chain reaction leading to the degradation of the oil. precisionlubrication.com Aminic antioxidants like this compound neutralize these radicals, forming stable, less reactive species and thereby halting the oxidation cycle. precisionlubrication.com

The performance of this compound as an antioxidant is often enhanced when used in combination with other types of antioxidants, such as phenolic antioxidants, in what is known as heterosynergism. precisionlubrication.com This synergistic effect allows for more comprehensive protection of the lubricant across a wider range of operating conditions.

Impact on Lubricant Lifetime and Performance Under Extreme Conditions

The inclusion of this compound in lubricating oils significantly extends their service life by preventing oxidative breakdown. rumanza.com This is particularly crucial under extreme conditions, such as high temperatures and pressures, which accelerate the rate of oxidation. machinerylubrication.commdpi.com

Under high-temperature conditions, the thermal stability of the lubricant is paramount. krytox.com this compound contributes to this stability by inhibiting the chemical reactions that lead to oil degradation. rumanza.com This ensures that the lubricant maintains its desired viscosity and protective properties for longer periods, even in demanding applications like automotive engines and industrial machinery. lcms.czcogelsa.com The ability of lubricants containing this compound to withstand extreme pressures is also critical in preventing metal-to-metal contact and wear in heavily loaded components. lubrication.expert

Table 3: Performance of this compound in Lubricants

| Lubricant Type | Test Condition | Function of this compound | Observed Impact | Reference |

|---|---|---|---|---|

| Mineral Oil | Standard Operating Conditions | Antioxidant (Radical Scavenger) | Prevents oxidative degradation and sludge formation. | lcms.cz |

| Engine Oils | High-Temperature Operation | Oxidation Inhibitor | Enhances thermal stability and prolongs lubricant life. | rumanza.com |

| Industrial Lubricants | Extreme Pressure | Antioxidant Additive | Contributes to maintaining lubricant integrity under high loads. | lubrication.expert |

Interaction with Other Lubricant Additives and Base Stocks

Synergistic Interactions:

This compound, a secondary aromatic amine antioxidant, is known to exhibit strong synergistic effects when combined with other types of antioxidants. This is particularly notable in combinations with hindered phenols. valuates.comgoogle.comstle.org Aromatic amines are highly effective at scavenging radicals at high temperatures, while hindered phenolics perform well at lower temperatures. stle.org This combination provides a broader temperature range of oxidative protection. The mechanism often involves the regeneration of the more effective antioxidant by the other, which helps to suppress the rate of oxidation. valuates.com

Research has also shown positive synergies with sulfur-containing compounds like dithiocarbamates (e.g., MoDTC) and metal dithiophosphates (e.g., ZDDP). mdpi.comdokumen.pub For instance, the combination of alkylated diphenylamines with MoDTC has been shown to significantly improve the oxidation resistance of lubricating oils. mdpi.com These combinations can enhance general oxidation control and may also provide additional benefits such as anti-wear protection. stle.org

Antagonistic Interactions and Competition:

While many additives are formulated to work together, antagonistic interactions can occur. lubesngreases.com Additives are polar molecules that compete for space on metal surfaces. lubesngreases.com If a high concentration of one type of additive, such as an anti-wear agent, is present, it may limit the effectiveness of a corrosion inhibitor by preventing it from reaching the surface. lubesngreases.com Similarly, combinations of acidic and alkaline additives can lead to neutralization, diminishing the function of both. lubesngreases.com While specific antagonistic interactions involving this compound are not extensively documented in general literature, the principles of additive competition suggest that formulation balancing is crucial. The presence of contaminants like water and dirt can also lead to premature depletion of additives, as the polar molecules may cling to these contaminants.

Compatibility with Lubricant Base Stocks:

The choice of base stock is fundamental to the performance of the entire lubricant formulation, including the function of this compound. Base oils are categorized by the American Petroleum Institute (API) into five groups, primarily based on their saturate content, sulfur content, and viscosity index.

Mineral Oils (API Group I & II): These are derived from crude petroleum. totalenergies.co.uk Group I oils are solvent-refined, while Group II oils are hydrotreated to remove impurities, resulting in better antioxidant properties. mdpi.com this compound generally shows good solubility and compatibility with these conventional base stocks. However, the inherent impurities in lower-quality mineral oils can accelerate oxidation, placing a higher demand on the antioxidant additive. mdpi.comgscaltexindia.com

Synthetic Oils (API Group III, IV & V):

Group III (Hydrocracked): These are mineral oils that have been severely hydroprocessed to achieve a higher viscosity index and purity, making them perform closer to synthetics. thescipub.com

Group IV (Polyalphaolefins - PAOs): These are pure, synthetic hydrocarbons with excellent thermal stability and low-temperature fluidity. totalenergies.co.ukthescipub.com this compound is highly compatible with PAOs and is a common choice for high-performance synthetic lubricants formulated with these base stocks. mdpi.com

Group V (All others, e.g., Esters): This group includes a wide range of synthetic base stocks, such as esters. The compatibility of this compound with ester base oils is crucial, especially in applications requiring high polarity or specific seal compatibility. mdpi.comlube-media.com While generally compatible, the specific type of ester can influence performance, and formulation testing is essential. lube-media.commade-in-china.com

The interaction between the antioxidant and the base stock is a two-way street. The base stock's inherent oxidative stability determines the level of protection required from the additive, while the additive's solubility and effectiveness are dependent on the base stock's chemistry. psu.edu Synthetic base stocks, being more chemically pure and thermally stable, allow the antioxidant to work more efficiently and extend the lubricant's life. totalenergies.co.ukgscaltexindia.com

The following table summarizes the general interaction profile of this compound.

| Interacting Component | Type of Interaction | Performance Outcome | Citation |

| Hindered Phenols | Synergistic | Enhanced antioxidant performance across a wider temperature range. | valuates.comgoogle.comstle.org |

| Dithiocarbamates (e.g., MoDTC) | Synergistic | Improved oxidation resistance and potential for added anti-wear benefits. | stle.orgmdpi.com |

| Zinc Dithiophosphates (ZDDP) | Compatible / Synergistic | Commonly used together to provide both antioxidant and anti-wear protection. | mdpi.comdokumen.pub |

| Detergents / Dispersants | Competitive | Potential for reduced effectiveness due to competition for metal surfaces; requires careful formulation balancing. | lubesngreases.com |

| Mineral Base Oils (Group I/II) | Compatible | Good solubility and performance, but overall lubricant life is limited by the base oil's lower stability. | totalenergies.co.ukgscaltexindia.com |

| Synthetic PAO Base Oils (Group IV) | Highly Compatible | Excellent performance and extended lubricant life due to the high thermal and oxidative stability of the base oil. | mdpi.comthescipub.com |

| Synthetic Ester Base Oils (Group V) | Generally Compatible | Good performance, but compatibility can vary with the specific ester structure; critical for seal compatibility. | mdpi.comlube-media.com |

This table provides a generalized summary. Specific performance is highly dependent on the complete formulation and application conditions.

Emerging Applications and Functional Material Development

While the primary and most widespread application of this compound is as a high-performance antioxidant in lubricants, its function as a stabilizer extends to the development and enhancement of various functional materials, particularly polymers and elastomers. valuates.comlookchem.comgoogleapis.com In this context, it acts as a critical enabling component, protecting the material from degradation during high-temperature processing and throughout its service life, thereby preserving its intended functional properties.

Stabilization of Functional Polymers and Plastics:

Polyurethanes: Used in the production of polyurethane foams, where antioxidants are added to the polyols to prevent degradation during manufacturing and use. canada.ca

Styrenics: In styrenic polymers like Acrylonitrile-Butadiene-Styrene (ABS), antioxidants are essential to stabilize the rubber phase, preserving the material's impact strength and appearance. safic-alcan.com

Polyamides: The stabilization of polyamides can be enhanced by the inclusion of effective antioxidant packages. academie-sciences.fr

By preventing the radical chain reactions of oxidation, this compound ensures that these polymers maintain their structural integrity, clarity, and mechanical properties, such as elasticity and tensile strength.

Role in High-Performance Elastomers and Rubber:

The rubber industry extensively uses this compound as an anti-aging agent and antioxidant. valuates.comgoogleapis.com Elastomers are subject to degradation from heat, oxygen, and ozone, which leads to hardening, cracking, and loss of elasticity. The incorporation of this compound protects the polymer chains in the rubber, significantly extending the service life and reliability of rubber components used in tires, seals, hoses, and other critical parts. valuates.com

This compound as a Material Precursor:

The term "precursor" can be defined as a substance from which another, usually more complex, substance is formed. polytechnique.edursc.org While this compound is not typically used as a monomer to create the main backbone of a polymer, its role as a stabilizing additive makes it a precursor to a functional and durable final material. Without the inclusion of such antioxidants, the synthesis and processing of many high-performance polymers would result in a degraded product lacking the desired properties. Therefore, it is a key precursor in the formulation of a stable material compound. Its molecular structure, featuring phenyl and amine groups, is designed for radical scavenging, not for polymerization in typical industrial processes. mdpi.com The development of functional materials, therefore, relies on this compound as a performance-enhancing additive rather than a primary structural building block. mdpi.comrsc.orgmdpi.com

The following table outlines the role of this compound in various functional materials.

| Material | Role of this compound | Protected Functional Properties | Citation |

| Lubricants | Primary Antioxidant | Viscosity stability, prevention of sludge/varnish, extended fluid life. | made-in-china.commade-in-china.com |

| Rubber / Elastomers | Anti-degradant / Antioxidant | Elasticity, tensile strength, resistance to cracking and hardening. | valuates.comgoogleapis.com |

| Plastics (General) | Stabilizer / Antioxidant | Mechanical strength, impact resistance, color stability, prevention of embrittlement. | valuates.comlookchem.com |

| Polyurethane Foams | Stabilizer (in polyol precursor) | Prevents degradation during processing, maintains foam structure and flexibility. | canada.ca |

| Styrenic Polymers (e.g., ABS) | Stabilizer | Impact strength, surface finish, long-term durability. | safic-alcan.com |

Sophisticated Analytical Methodologies for Ar Nonyldiphenylamine Research

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable insights into the molecular structure and properties of ar-Nonyldiphenylamine. thermofisher.comdrawellanalytical.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and elucidating the molecular structure of this compound. thermofisher.comanalysis.rsmdpi.com The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its bonds. thermofisher.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, particularly for identifying different isomers and assessing the purity of a sample. purity-iq.commdpi.com This non-destructive technique provides information on the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. oxinst.com

The chemical shift, signal integration, and coupling patterns in an NMR spectrum allow for the precise assignment of each proton and carbon atom within the molecule. For this compound, the aromatic protons will resonate in a distinct region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) compared to the aliphatic protons of the nonyl group (typically 0.8-3.0 ppm). asme.orgmagritek.com The position of the nonyl group on the phenyl ring (ortho, meta, or para) will influence the splitting patterns and chemical shifts of the aromatic protons, enabling the differentiation of isomers. qd-latam.com

Quantitative NMR (qNMR) can be employed for purity assessment by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration. oxinst.comox.ac.uk This method offers high accuracy and precision for determining the purity of this compound without the need for identical reference compounds. nih.gov

| Proton Type | Typical ¹H Chemical Shift Range (ppm) |

| Aromatic (Ar-H) | 6.5 - 8.5 |

| Aliphatic (Alkyl-H) | 0.8 - 3.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and investigation of the electronic structure of this compound. technologynetworks.commdpi.com This method measures the absorption of UV or visible light by a sample, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu

The UV-Vis spectrum of this compound is characterized by one or more absorption bands at specific wavelengths (λmax). The position and intensity of these bands are influenced by the electronic structure of the molecule, particularly the conjugated π-electron system of the diphenylamine (B1679370) moiety. The Beer-Lambert law, which states a linear relationship between absorbance and concentration, forms the basis for quantitative analysis. researchgate.net By creating a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. researchgate.net

Analysis of the UV-Vis spectrum can also provide insights into the electronic transitions occurring within the molecule, contributing to a deeper understanding of its chemical properties. researchgate.net

| Parameter | Application in UV-Vis Spectroscopy |

| λmax (Wavelength of Maximum Absorbance) | Qualitative identification and characterization of electronic structure |

| Absorbance | Quantitative determination of concentration |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. wikipedia.orglibretexts.org In a typical MS procedure, the sample is ionized, and the resulting ions are separated based on their m/z ratio. wikipedia.org

The mass spectrum of this compound will show a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. nih.gov For instance, mono-nonyldiphenylamine has been identified with a peak at an m/z of 296, while di-nonyldiphenylamine shows a peak at m/z 422. asme.orgasme.org High-resolution mass spectrometry can provide the exact molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to confirm the presence of specific structural motifs, such as the diphenylamine core and the nonyl side chain. neu.edu.tr This fragmentation analysis is a key component of structural elucidation. lcms.cz

| Ion Type | Significance in Mass Spectrometry |

| Molecular Ion (M⁺) | Determines the molecular weight of the compound |

| Fragment Ions | Provide information about the structure of the molecule |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that provides a "vibrational fingerprint" of this compound. u-tokyo.ac.jpamericanpharmaceuticalreview.com This technique relies on the inelastic scattering of monochromatic light, which results in a shift in the frequency of the scattered light corresponding to the vibrational modes of the molecule. libretexts.org

While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide detailed information about the carbon skeleton of the aromatic rings and the aliphatic nonyl chain. The unique pattern of Raman shifts serves as a characteristic fingerprint that can be used for identification and to distinguish it from other related compounds. researchgate.net The fingerprint region, typically from 300 to 1900 cm⁻¹, is especially rich in structural information. spectroscopyonline.com

| Technique | Primary Information Obtained |

| Raman Spectroscopy | Vibrational modes of non-polar bonds and symmetric vibrations, molecular fingerprint |

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. nih.govijpsjournal.comksu.edu.sa These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase. drugfuture.com

Various chromatographic methods can be employed, including:

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides powerful separation and identification capabilities.

Liquid Chromatography (LC): A versatile technique for a wide range of compounds. High-Performance Liquid Chromatography (HPLC) is commonly used for the analysis of this compound, often in combination with UV or MS detectors. uspbpep.com

In these techniques, the retention time—the time it takes for the analyte to pass through the column—is a characteristic parameter used for identification. Quantification is achieved by comparing the peak area or height of the analyte to that of a known standard. These methods are crucial for quality control and for monitoring the compound in various matrices, such as lubricating oils. asme.org

| Chromatographic Technique | Principle | Application for this compound |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Analysis of volatile derivatives or impurities. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation, quantification, and purity analysis in various samples. |

Gas Chromatography (GC) for Volatile Components and Purity

Gas chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds, making it well-suited for assessing the purity of this compound and identifying any low-boiling point components. shimadzu.beeag.com In a typical GC analysis, the sample is volatilized and introduced into a capillary column. eag.com An inert carrier gas, such as helium, transports the vaporized components through the column, which contains a stationary phase. shimadzu.be The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase; compounds with weaker interactions with the stationary phase elute faster. shimadzu.be

This technique is particularly effective for:

Purity Assessment: Determining the percentage of the main nonyldiphenylamine isomers relative to unreacted raw materials like diphenylamine or residual nonene isomers.

Volatile Impurity Profiling: Quantifying volatile by-products or residual solvents from the synthesis process. The method's sensitivity is crucial for detecting trace-level contaminants. measurlabs.com

The selection of appropriate GC parameters is critical for achieving effective separation. A common approach involves using a non-polar or medium-polarity capillary column and a temperature-programmed oven to ensure the elution of a wide range of components, from volatile impurities to the higher-boiling-point nonyldiphenylamine isomers. scielo.brphcog.com

Table 1: Illustrative GC Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| GC System | Gas chromatograph with FID or MS detector | Separation and detection of volatile compounds. |

| Column | TG-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides efficient separation of semi-volatile aromatic amines. |

| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min | Transports analytes through the column. scielo.br |

| Injector | Programmed Temperature Vaporizing (PTV) or Split/Splitless | Enables efficient transfer of analytes to the column. thermofisher.com |

| Injector Temp. | 60°C ramped to 280°C | Ensures complete volatilization of the sample without degradation. thermofisher.com |

| Oven Program | Initial 75°C, ramp to 300°C at 20-30°C/min | Separates components based on their boiling points and polarity. thermofisher.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification; MS for identification. |

| Detector Temp. | 280°C - 320°C | Prevents condensation of eluted components. scielo.brthermofisher.com |

High-Performance Liquid Chromatography (HPLC) for Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for analyzing the complex mixtures typical of technical-grade this compound. ijres.orgopenaccessjournals.com Unlike GC, HPLC is suitable for separating non-volatile and thermally unstable compounds, which is advantageous as alkylated diphenylamines can have high boiling points. paint.org HPLC separates components based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. openaccessjournals.com

For this compound, which is a mixture of mono-, di-, and tri-substituted isomers, as well as unreacted diphenylamine, reversed-phase HPLC is often the method of choice. researchgate.net In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). paint.org The separation mechanism relies on the hydrophobicity of the molecules; more highly alkylated (more non-polar) diphenylamines are retained longer on the column.

Key applications of HPLC in this context include:

Quantification of Components: Accurately measuring the relative concentrations of different substitution products (mono-, di-, tri-nonyldiphenylamine) and unreacted starting materials. researchgate.net

Impurity Analysis: Detecting and quantifying non-volatile impurities or degradation products that are not amenable to GC analysis. almacgroup.com

Quality Control: Ensuring batch-to-batch consistency of the product's composition. ijres.org

Method development in HPLC involves optimizing the mobile phase composition, pH, column type, and detector settings to achieve the desired separation (resolution) of all components of interest. globalresearchonline.net

Table 2: Typical HPLC Parameters for this compound Mixture Analysis

| Parameter | Typical Setting | Purpose |

| HPLC System | Quaternary or Binary Pump, Autosampler, UV Detector | Precise delivery of mobile phase for reproducible separation and detection. |

| Column | Reversed-Phase C18 or C8, 4.6 mm x 150 mm, 5 µm particle size | Stationary phase for separating compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water | Varies solvent strength to elute compounds with a wide range of polarities. paint.org |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Column Temp. | 30-40°C | Ensures reproducible retention times and improves peak shape. |

| Detector | UV-Vis Detector at 210-230 nm or 254 nm | Detects aromatic compounds based on their absorbance of UV light. almacgroup.com |

| Injection Vol. | 5-20 µL | The amount of sample introduced into the system for analysis. |

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)

To overcome the limitations of standalone chromatographic techniques, hyphenated methods that couple chromatography with mass spectrometry (MS) are employed for unambiguous identification and quantification. technologynetworks.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. eag.com As components elute from the GC column, they enter the mass spectrometer's ion source, where they are fragmented into characteristic ions. eag.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. technologynetworks.com This mass spectrum acts as a "chemical fingerprint," allowing for positive identification by comparing it to spectral libraries. phcog.com This is particularly useful for confirming the identity of various isomers and impurities within the this compound product. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a similar advantage for non-volatile compounds. mst.or.jpeag.com The effluent from the HPLC column is directed to an MS ion source (such as Electrospray Ionization, ESI, or Atmospheric Pressure Chemical Ionization, APCI), which is suitable for ionizing molecules from a liquid phase. mst.or.jp LC-MS and its more advanced form, LC-tandem MS (LC-MS/MS), are powerful tools for separating and identifying the various alkylated diphenylamine species with high selectivity and sensitivity. eag.comnih.gov LC-MS/MS adds another layer of specificity by selecting a particular parent ion, fragmenting it, and then detecting a specific product ion, which significantly reduces background noise and improves detection limits. eag.comannlabmed.org

Table 3: Overview of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Ionization Method | Key Advantages |

| GC-MS | Volatility / Boiling Point | Electron Impact (EI) | Excellent for identifying volatile and semi-volatile components; provides structural information through fragmentation patterns. eag.comtechnologynetworks.com |

| LC-MS | Polarity / Hydrophobicity | ESI, APCI | Analyzes non-volatile and thermally sensitive compounds; provides molecular weight information. mst.or.jpeag.com |

| LC-MS/MS | Polarity / Hydrophobicity | ESI, APCI | High selectivity and sensitivity; ideal for trace analysis in complex matrices and confirming structures. eag.comnih.gov |

Environmental Behavior and Assessment Methodologies for Ar Nonyldiphenylamine

Environmental Fate and Transport Studies

The movement and persistence of a chemical in the environment are determined by its physical and chemical properties and the characteristics of the environmental compartments it enters. europa.eu Processes such as biodegradation, photodegradation, and sorption to soil and sediment are critical in determining the ultimate fate and potential exposure pathways of ar-Nonyldiphenylamine.

Biodegradation Pathways in Aquatic and Terrestrial Ecosystems

Biodegradation is a key process that can lead to the breakdown of organic compounds in the environment through the action of microorganisms. For this compound, which is classified as a UVCB (substance of Unknown or Variable composition, Complex reaction products or Biological materials), studies indicate that it is not readily biodegradable.

In a 28-day ready biodegradability test, the degradation of this compound was found to be 0%. This suggests that in both aquatic and terrestrial environments, the compound is persistent, and its removal through microbial action is expected to be very slow. Its persistence means it can remain in ecosystems for extended periods, potentially accumulating in various environmental matrices.

Table 1: Biodegradability of this compound

| Test Type | Duration | Result | Classification |

|---|---|---|---|

| Ready Biodegradability | 28 days | 0% degradation | Not readily biodegradable |

This table is interactive. Click on the headers to sort.

Photodegradation in Environmental Compartments

Photodegradation, the breakdown of molecules by light, is another important environmental fate process. The potential for photodegradation of this compound can be estimated using modeling software. Based on calculations with AOPWIN v1.92, the atmospheric photodegradation half-life is estimated to be 0.058 days (1.4 hours), assuming a 24-hour day and an OH radical concentration of 0.5 x 10^6 OH/cm³. This rapid atmospheric degradation suggests that this compound released into the air is unlikely to persist or be transported long distances. The primary mechanism is reaction with hydroxyl radicals.

Sorption and Leaching Behavior in Soil and Sediment Systems

Sorption describes the process of a chemical binding to solid particles like soil and sediment, which significantly influences its mobility. geology.cz A chemical with high sorption potential will be less mobile and less likely to leach into groundwater. chemsafetypro.commdpi.com The key parameter for assessing this is the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comconicet.gov.ar

For this compound, the logarithmic value of the organic carbon partition coefficient (log Koc) is estimated to be 5.86. This high value indicates a strong tendency for the compound to adsorb to the organic fraction of soil and sediment. geology.cz Consequently, this compound is expected to be immobile in soil and have a very low potential for leaching into groundwater. europa.eu Instead, it is likely to accumulate in soil, sludge, and sediment. chemsafetypro.com

Table 2: Soil Sorption and Mobility of this compound

| Parameter | Value | Interpretation |

|---|---|---|

| Log Koc | 5.86 | Very high sorption potential |

| Mobility Class | Immobile | Unlikely to leach to groundwater |

This table is interactive. Click on the headers to sort.

Methodologies for Environmental Concentration Monitoring

Accurate monitoring of this compound in the environment requires robust methods for sample collection, extraction, and analysis at trace levels. nih.gov

Sampling and Extraction Protocols for Environmental Matrices

The choice of sampling and extraction protocol depends on the environmental matrix being analyzed (e.g., water, soil, sediment).

Water Samples : For aqueous samples, solid-phase extraction (SPE) is a predominant method for extracting and concentrating organic pollutants like this compound. nih.govnih.gov SPE cartridges packed with a suitable sorbent (e.g., C18) can effectively trap the analyte from a large volume of water, which is then eluted with a small volume of an organic solvent. researchgate.net